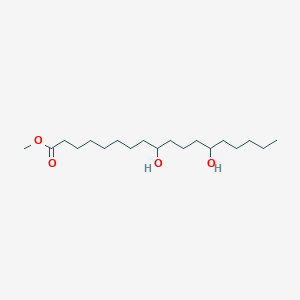![molecular formula C19H36Cl2N2O5S B14671995 (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride CAS No. 38740-71-5](/img/structure/B14671995.png)
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure with multiple chiral centers, making it an interesting subject for research in stereochemistry and its biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorine Atom: This step typically involves a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sugar Moiety: The sugar moiety, which includes the trihydroxy and methylsulfanyl groups, is introduced through glycosylation reactions.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the sugar moiety under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation could yield ketones or carboxylic acids, while substitution could yield hydroxyl or amino derivatives.
科学研究应用
Chemistry: It can be used as a chiral building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological molecules. It is likely to interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide
- (2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its multiple chiral centers and the presence of both a pyrrolidine ring and a sugar moiety. This combination of features makes it a valuable compound for studying stereochemistry and its effects on biological activity.
属性
CAS 编号 |
38740-71-5 |
|---|---|
分子式 |
C19H36Cl2N2O5S |
分子量 |
475.5 g/mol |
IUPAC 名称 |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H35ClN2O5S.ClH/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3;/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26);1H/t10-,11-,12+,13-,14+,15-,16-,17-,19-;/m1./s1 |
InChI 键 |
YQEJFKZIXMSIBY-APALSABDSA-N |
手性 SMILES |
CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl.Cl |
规范 SMILES |
CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





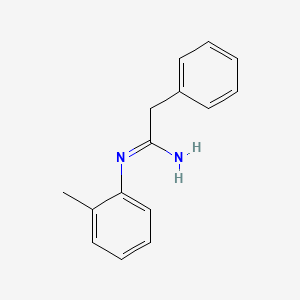
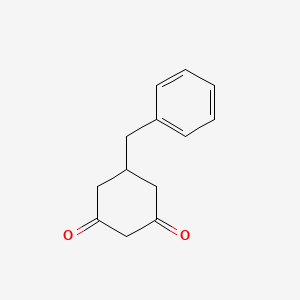
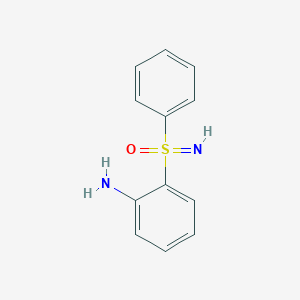
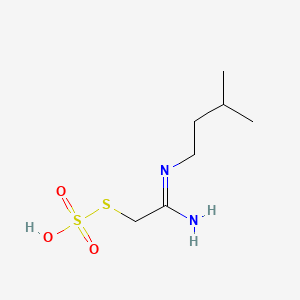
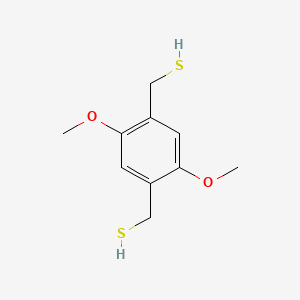
![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)

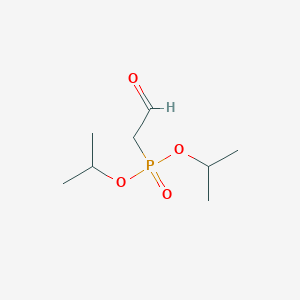
![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
